molecular formula C9H6ClFO3 B13521676 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid

3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid

Katalognummer: B13521676
Molekulargewicht: 216.59 g/mol
InChI-Schlüssel: FPXKXTGQGCRROF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is a substituted phenylpropanoic acid derivative characterized by a 2-oxopropanoic acid backbone linked to a 3-chloro-4-fluorophenyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting pathways such as epidermal growth factor receptor (EGFR) .

Eigenschaften

Molekularformel

C9H6ClFO3

Molekulargewicht

216.59 g/mol

IUPAC-Name

3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI-Schlüssel

FPXKXTGQGCRROF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, often using solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Dichloro-4-hydroxyphenyl)-2-oxopropanoic Acid

  • Structure : Differs by replacing the 4-fluoro group with a hydroxyl (-OH) and adding a second chlorine at position 5 on the phenyl ring.
  • Key Attributes :
    • Molecular Formula : C₉H₆Cl₂O₄ (vs. C₉H₆ClFO₃ for the target compound) .
    • Physicochemical Properties : The hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility compared to the fluorine in the target compound. However, the dual chlorine substitutions increase steric hindrance and lipophilicity.
    • Applications : Used in studies of tyrosine analogs and microbial metabolism due to its resemblance to natural substrates .

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid

  • Structure : Features bromine (Br) instead of chlorine (Cl) at position 3, a hydroxyl (-OH) at position 4, and a methoxy (-OCH₃) group at position 3.
  • Key Attributes :
    • Molecular Formula : C₁₀H₉BrO₅ (vs. C₉H₆ClFO₃) .
    • Physicochemical Properties : Bromine’s larger atomic radius and polarizability may enhance halogen-bonding interactions. The methoxy group increases lipophilicity and metabolic stability compared to the target compound.
    • Applications : Explored in prodrug design for anti-inflammatory agents due to its enhanced stability .

3-(3-Chloro-4-fluorophenyl)-4-oxo-2-sulfanylquinazoline-7-carboxylic Acid

  • Structure : Incorporates a quinazoline ring system with a sulfanyl (-SH) group and carboxylic acid at position 5.
  • Applications: Investigated as a protease inhibitor due to its ability to interact with catalytic cysteine residues in enzymes .

EGFR-Targeting Quinazoline Derivatives

  • Structure : Complex molecules (e.g., compound 27 in ) featuring the 3-chloro-4-fluorophenyl group linked to quinazoline via piperazine or alkyloxy chains.
  • Key Attributes: Molecular Complexity: Extended structures enable dual binding to EGFR’s ATP and allosteric sites, enhancing inhibitory potency . Biological Activity: Demonstrated IC₅₀ values in the nanomolar range against EGFR mutants, outperforming simpler analogs like the target compound .

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the target compound enhances binding to polar enzyme pockets, whereas bromine or hydroxyl substitutions alter charge distribution and solubility .
  • Biological Potency : Quinazoline derivatives (e.g., compound 27) show superior EGFR inhibition due to multi-site interactions, highlighting the importance of structural complexity .
  • Metabolic Stability : Methoxy and sulfanyl groups in analogs improve resistance to oxidative metabolism compared to the parent compound .

Biologische Aktivität

3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by a chloro and fluorine-substituted phenyl group attached to a propanoic acid backbone. Its biological activity is of interest due to its implications in drug development and therapeutic applications.

  • Molecular Formula: C₉H₇ClFNO₃
  • Molecular Weight: Approximately 231.61 g/mol
  • Structure: The compound consists of a propanoic acid moiety linked to a substituted phenyl group, which influences its reactivity and biological interactions.

The biological activity of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity, potentially leading to improved efficacy in therapeutic applications. The oxo group may participate in hydrogen bonding, facilitating interactions that modulate biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid may possess antibacterial properties. In vitro tests have shown effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential.
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69
  • Anti-inflammatory Properties: The compound is being investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

A notable case study involved the evaluation of the compound's effects on various cancer cell lines. In this study, 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid was tested for cytotoxicity against human colon cancer cells (HCT116). Results indicated that the compound induced apoptosis in a concentration-dependent manner, highlighting its potential as an anticancer agent.

Cytotoxicity Results

Concentration (µM)Apoptotic Rate (%)
520
1040
2060

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds and their derivatives. Studies have shown that modifications to the phenyl ring can significantly affect biological activity. For instance, compounds with additional hydroxyl groups exhibited enhanced antibacterial activity compared to their counterparts without such substitutions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.